molecular formula C15H22N2O4S B2555749 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide CAS No. 941994-46-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide

Cat. No.: B2555749
CAS No.: 941994-46-3
M. Wt: 326.41
InChI Key: IFRSTQRDECBGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into similar compounds, such as N-substituted azetidinones and oxazolidinones, has demonstrated their potential in various scientific applications, particularly in the synthesis of novel chemical structures. For instance, azetidinones have been explored for their capability to yield derivatives with potential antibacterial properties, highlighting the importance of structural manipulation in medicinal chemistry (Selezneva et al., 2018). Similarly, oxazolidinone analogs have been studied for their antimicrobial activities, showcasing their role in developing new therapeutic agents (Zurenko et al., 1996).

Potential Therapeutic Applications

The exploration of thiazolidinone and oxazolidinone derivatives in drug discovery has revealed their potential in addressing microbial diseases and inflammation. Studies have shown that certain thiazolidinone derivatives possess significant antibacterial and antifungal activities, suggesting their usefulness in treating microbial infections (Desai et al., 2013). Additionally, oxazolidinone derivatives have been identified as potent activators of peroxisome proliferator-activated receptors, indicating their potential in treating inflammatory skin diseases (Venkatraman et al., 2004).

Enzyme Inhibition and Molecular Interaction

Research into similar compounds has also focused on their interaction with enzymes, demonstrating their role in enzyme inhibition and potential therapeutic applications. For example, the reaction of metformin with dicarbonyl compounds has been studied, highlighting the ability of guanidine-like compounds to interact with and inhibit reactive alpha-dicarbonyls, which are involved in advanced glycation end product formation, relevant to diabetic complications (Ruggiero-Lopez et al., 1999).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(2)9-15(18)16-13-10-12(5-6-14(13)21-3)17-7-4-8-22(17,19)20/h5-6,10-11H,4,7-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRSTQRDECBGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.